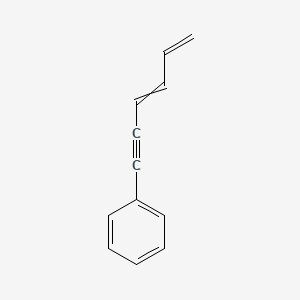

(Hexa-3,5-dien-1-yn-1-yl)benzene

Description

(Hexa-3,5-dien-1-yn-1-yl)benzene is a conjugated hydrocarbon featuring a benzene ring substituted with a hexa-3,5-dien-1-yn-1-yl group. This structure combines aromaticity with extended π-conjugation from the dienyne moiety, leading to unique electronic and optical properties.

Properties

CAS No. |

100123-13-5 |

|---|---|

Molecular Formula |

C12H10 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

hexa-3,5-dien-1-ynylbenzene |

InChI |

InChI=1S/C12H10/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2-5,7-8,10-11H,1H2 |

InChI Key |

OZLJCBBERZQWJW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Hexa-3,5-dien-1-yn-1-yl)benzene typically involves the coupling of a benzene derivative with a hexa-3,5-dien-1-yn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an alkyne in the presence of a copper co-catalyst. The reaction conditions generally include a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing scalable purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: (Hexa-3,5-dien-1-yn-1-yl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne to an alkene or alkane.

Substitution: Electrophilic aromatic substitution reactions are possible, where the benzene ring undergoes halogenation, nitration, or sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alkenes, alkanes.

Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.

Scientific Research Applications

(Hexa-3,5-dien-1-yn-1-yl)benzene has a range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Medicine: Investigated for its role in drug design and development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its conjugated system which imparts unique electronic properties.

Mechanism of Action

The mechanism of action of (Hexa-3,5-dien-1-yn-1-yl)benzene involves its interaction with various molecular targets through its conjugated system The compound can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal centers

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Allenylsilanes (e.g., Methyl 3-(trimethylsilyl)hexa-3,4-dienoate)

- Structural Differences: Allenylsilanes, such as those reported in , feature a silyl group and ester functionality at the hexadienoate backbone, whereas (hexa-3,5-dien-1-yn-1-yl)benzene lacks heteroatoms and substituents beyond the benzene ring.

- Reactivity : Allenylsilanes are used in enantioselective reactions due to their nucleophilic allenyl moiety . In contrast, the dienyne group in this compound may exhibit electrophilic or radical reactivity under specific conditions, though direct evidence is sparse.

- Applications : Allenylsilanes serve as intermediates in asymmetric catalysis, while the benzene-substituted dienyne could act as a building block for conjugated polymers or charge-transfer complexes .

Conjugated Aromatic Systems (e.g., 1,2,3,4-Tetramethylbenzene)

- Structural Differences : 1,2,3,4-Tetramethylbenzene (CAS 488-23-3) is a fully saturated aromatic derivative with methyl substituents . This compound, however, retains unsaturated bonds, enabling extended conjugation.

- Electronic Properties : The tetramethyl derivative exhibits steric hindrance and reduced conjugation, whereas the dienyne group in this compound likely lowers the HOMO-LUMO gap, enhancing electron delocalization .

Key Data and Research Findings

Table 1: Comparative Properties of Selected Compounds

Biological Activity

Introduction

(Hexa-3,5-dien-1-yn-1-yl)benzene is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound, often classified under the category of polyunsaturated hydrocarbons, possesses a benzene ring substituted with a hexa-3,5-dien-1-yne side chain. This configuration allows for various interactions with biological systems.

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C12H10 |

| Molecular Weight | 158.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that polyunsaturated hydrocarbons can induce apoptosis in cancer cells through various mechanisms such as oxidative stress and inhibition of cell proliferation.

The proposed mechanisms include:

- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases leading to cell cycle disruption.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to cellular damage and apoptosis.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Study 1: Anticancer Efficacy

In a study examining the effects of similar compounds on human cancer cell lines, it was found that derivatives of this compound showed:

- IC50 values indicating effective concentration levels needed to inhibit 50% cell growth.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Control (Doxorubicin) | 0.5 |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects against Gram-positive and Gram-negative bacteria showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.